(2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one
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Overview
Description
The compound (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one is a synthetic organic molecule characterized by a complex structure that includes a furan ring, a pyrazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where chlorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Synthesis of the Pyrazole Ring: The pyrazole ring can be formed through the reaction of hydrazine with a 1,3-diketone.
Coupling Reactions: The final step involves coupling the furan and pyrazole intermediates through a Knoevenagel condensation reaction, using an aldehyde and a base to form the enone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can target the enone linkage, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can lead to the discovery of new drugs or therapeutic agents.
Medicine
The compound’s potential medicinal properties are of significant interest. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one exerts its effects depends on its interaction with molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-[5-(2-bromophenyl)furan-2-yl]-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one
- (2E)-3-[5-(2-fluorophenyl)furan-2-yl]-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one
Uniqueness
Compared to similar compounds, (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one may exhibit unique reactivity due to the presence of the chlorine atom, which can influence the compound’s electronic properties and reactivity. This uniqueness can be leveraged in the design of new molecules with specific desired properties.
Properties
Molecular Formula |
C19H17ClN2O2 |
---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
(E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C19H17ClN2O2/c1-3-22-13(2)16(12-21-22)18(23)10-8-14-9-11-19(24-14)15-6-4-5-7-17(15)20/h4-12H,3H2,1-2H3/b10-8+ |
InChI Key |
SDXXPNRREFSANR-CSKARUKUSA-N |
Isomeric SMILES |
CCN1C(=C(C=N1)C(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl)C |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl)C |
Origin of Product |
United States |
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